molecular formula C20H24N2O3S B2774836 1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine CAS No. 919844-08-9

1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine

Cat. No.: B2774836
CAS No.: 919844-08-9
M. Wt: 372.48
InChI Key: RZRBZEPABYTIQS-UHFFFAOYSA-N
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Description

1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylsulfonyl group attached to a phenyl ring and a phenylpiperazinyl group attached to a methanone moiety.

Preparation Methods

The synthesis of 1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Isopropylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.

    Formation of the Phenylpiperazinyl Intermediate: This step involves the reaction of phenylpiperazine with a suitable reagent to introduce the methanone group.

    Coupling Reaction: The final step involves the coupling of the two intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and piperazine groups.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the development of pharmaceutical drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The isopropylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The phenylpiperazinyl group can interact with receptors and other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine can be compared with other similar compounds, such as:

    (3-(Methylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, leading to differences in reactivity and biological activity.

    (3-(Ethylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone: This compound has an ethylsulfonyl group, which also affects its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-propan-2-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16(2)26(24,25)19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRBZEPABYTIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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